molecular formula C12H20N2O3 B153346 Tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate CAS No. 774609-73-3

Tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate

Cat. No. B153346
M. Wt: 240.3 g/mol
InChI Key: WQWMUDUIUQIEII-UHFFFAOYSA-N
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Description

Tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate is a chemical compound that is an important intermediate in the synthesis of various biologically active compounds. It is derived from piperidine and contains functional groups such as a tert-butyl ester, a hydroxy group, and a cyanomethyl group attached to the piperidine ring.

Synthesis Analysis

The synthesis of tert-butyl 4-hydroxypiperidine-1-carboxylate derivatives has been explored in several studies. For instance, the synthesis of tert-butyl 4-hydroxypiperidine-1-carboxylate as a starting material was used to create a compound that is an intermediate in the production of crizotinib . Another study reported the synthesis of tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, which is an intermediate for small molecule anticancer drugs, from piperidin-4-ylmethanol through a series of reactions including nucleophilic substitution and oxidation . These methods demonstrate the versatility of tert-butyl 4-hydroxypiperidine-1-carboxylate derivatives in synthesizing a wide range of biologically active molecules.

Molecular Structure Analysis

The molecular structure of tert-butyl 4-hydroxypiperidine-1-carboxylate derivatives has been studied using various techniques. X-ray crystallography has been used to determine the crystal structure of these compounds, revealing that they exist in a chair conformation in the solid state . Additionally, density functional theory (DFT) has been employed to optimize the molecular structure and perform molecular electrostatic potential (MEP) and frontier molecular orbital (FMOs) analyses .

Chemical Reactions Analysis

The chemical reactivity of tert-butyl 4-hydroxypiperidine-1-carboxylate derivatives has been investigated through various reactions. For example, the Mitsunobu reaction was used to synthesize tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates, demonstrating the stereoselective nature of these compounds . Furthermore, the reactivity of these derivatives has been harnessed to create Schiff base compounds through coupling with aromatic aldehydes .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl 4-hydroxypiperidine-1-carboxylate derivatives have been characterized using spectroscopic methods such as NMR, MS, and FT-IR . These studies provide insights into the conformational preferences and electronic properties of the compounds. The presence of bulky substituents in these molecules influences their physical properties and interactions with neighboring molecules, as seen in the hindered formation of intermolecular hydrogen bonds due to van der Waals interactions .

Scientific Research Applications

1. Synthesis and Biological Evaluation of Derivatives

  • Methods of Application: The compounds were synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies. Their structures were further confirmed by single crystal X-ray diffraction analysis .
  • Results or Outcomes: The compounds were found to be moderately active against several microorganisms. The diverse biological activities of the compounds containing piperazine rings can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring .

2. Impact on Biopharmaceutical Formulations

  • Summary of Application: The use of tert-butyl alcohol for the lyophilization of pharmaceuticals has seen an uptick over the past years. Its advantages include increased solubility of hydrophobic drugs, enhanced product stability, shorter reconstitution time, and decreased processing time .
  • Methods of Application: The interactions between two model proteins and various excipients in the presence of tert-butyl alcohol were investigated. The mixtures of these components were thermally characterized by differential scanning calorimetry and freeze-drying microscopy .
  • Results or Outcomes: Both experiments and simulations revealed that tert-butyl alcohol had a detrimental impact on the recovery of the two investigated proteins, and no combination of excipients yielded a satisfactory recovery when the organic solvent was present within the formulation .

3. Synthesis of Novel Organic Compounds

  • Summary of Application: Piperazine and N-Boc piperazine and their simple derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
  • Methods of Application: The compounds were synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies .
  • Results or Outcomes: These derived compounds have shown a wide spectrum of biological activities such as the antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

4. Use in Sugar Nucleoside Base Coupling

  • Summary of Application: Tert-Butyl cyanoacetate is used as a new additive for the sugar nucleoside base coupling step en route to DAPD with improved β-selectivity .
  • Methods of Application: The compound is added during the sugar nucleoside base coupling step in the synthesis of DAPD .
  • Results or Outcomes: The use of tert-butyl cyanoacetate improves the β-selectivity of the reaction .

5. X-ray Diffraction Studies

  • Summary of Application: Two derivatives of N-Boc piperazine, including tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, were synthesized and their structures were confirmed by single crystal X-ray diffraction analysis .
  • Methods of Application: The compounds were synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies. Their structures were further confirmed by single crystal X-ray diffraction analysis .
  • Results or Outcomes: The molecule of one compound is linear in shape with the ethyl acetate moiety adopting fully extended conformation, while the molecule of the other compound is L-shaped with the molecule being twisted at the C10 atom .

6. Use as a Chiral Catalyst

  • Summary of Application: Tert-Butyl (4R,6R)-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate is used as a chiral catalyst .
  • Methods of Application: The compound is added during the reaction as a chiral catalyst .
  • Results or Outcomes: The use of this compound as a chiral catalyst can improve the enantioselectivity of the reaction .

properties

IUPAC Name

tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-11(2,3)17-10(15)14-8-5-12(16,4-7-13)6-9-14/h16H,4-6,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQWMUDUIUQIEII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10648619
Record name tert-Butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate

CAS RN

774609-73-3
Record name tert-Butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate (2 g) in DMF (20 mL) was treated with potassium cyanide (0.672 g) and the resultant mixture stirred at 20° C. for 4 days. The mixture was partitioned between ethyl acetate and brine, the organic layer was washed twice with brine, dried over sodium sulphate, filtered and the solvent evaporated under reduced pressure. The crude product was purified by flash silica chromatography using 60% ethyl acetate in isohexane as solvent. Pure fractions were evaporated to dryness to afford the subtitled compound. Yield 1.18 g.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.672 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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